molecular formula C22H19FN4O2 B8711083 tucidinostat

tucidinostat

Cat. No.: B8711083
M. Wt: 390.4 g/mol
InChI Key: SZMJVTADHFNAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tucidinostat is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an amino group, a fluorine atom, and a pyridinylacryloyl moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tucidinostat typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2-amino-4-fluoroaniline with a suitable acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-aminomethylbenzoic acid, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

tucidinostat has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tucidinostat involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

  • N-(2-amino-4-chlorophenyl)-4-[N-(Pyridin-3-ylacryloyl)aminomethyl]benzamide
  • N-(2-amino-4-bromophenyl)-4-[N-(Pyridin-3-ylacryloyl)aminomethyl]benzamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in tucidinostat imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: Fluorine’s electronegativity can affect the compound’s stability and its behavior in chemical reactions compared to its chloro and bromo analogs.

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)

InChI Key

SZMJVTADHFNAIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 0.29 g (1.78 mmol) of N,N′-carbonyldiimidazole in tetrahydrofuran (15 ml) is added 0.50 g (1.78 mmol) of 4-[(Pyridin-3-ylacryloyl)aminomethyl]benzoic acid, followed by stirring at 45° C. for 1 hour. After cooling, the reaction mixture is added to a separately prepared tetrahydrofuran (10 ml) solution including 0.28 g (2.22 mmol) of 4-fluoro-1,2-phenylenediamine and 0.20 g (1.78 mmol) of trifluoroacetic acid at room temperature. After reaction at room temperature for 24 hours, the deposited white solid is collected by filtration, washed with tetrahydro ran, and then dried to give the title compound (0.40 g, 57%). 1H NMR (300 MHz, DMSO-d6): δ ppm: 4.49 (2H, d), 4.84 (2H, br.s), 6.60 (1H, t), 6.80 (2H, m), 6.96 (1H, t), 7.18 (1H, d), 7.42 (2H, d), 7.52 (1H, d), 7.95 (2H, d), 8.02 (1H, d), 8.56 (1H, d), 8.72 (1H, br.t), 8.78 (1H, s), 9.60 (1H, br.s), IR (KBr) cm−1: 3310, 1655, 1631, 1524, 1305, 750. HRMS calcd for C22H19N4O2F: 390.4170. Found: 390.4172. MA calcd for C22H19N4O2F: C, 67.88%; H, 4.40%; N, 14.35%. Found: C, 67.52%; H, 4.38%; N, 14.42%.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
4-[(Pyridin-3-ylacryloyl)aminomethyl]benzoic acid
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
57%

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